Afamelanotide acetate

MC1R binding affinity receptor occupancy Ki value comparison

Afamelanotide acetate (CAS 1566590-77-9) is a synthetic tridecapeptide analogue of α-melanocyte-stimulating hormone (α-MSH) that functions as a non-selective melanocortin receptor (MCR) agonist. It bears two key substitutions versus the endogenous hormone—Nle at position 4 and D-Phe at position 7—that confer markedly prolonged receptor occupancy and metabolic stability.

Molecular Formula C84H123N21O25
Molecular Weight 1827.0 g/mol
CAS No. 1566590-77-9
Cat. No. B2442363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAfamelanotide acetate
CAS1566590-77-9
Molecular FormulaC84H123N21O25
Molecular Weight1827.0 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.CC(=O)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C78H111N21O19.3C2H4O2/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107;3*1-2(3)4/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84);3*1H3,(H,3,4)/t52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,65-;;;/m0.../s1
InChIKeyVHLLBJXKNRAYGM-BHHWPIKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Afamelanotide Acetate (CAS 1566590-77-9): Baseline Identity and Procurement-Relevant Classification


Afamelanotide acetate (CAS 1566590-77-9) is a synthetic tridecapeptide analogue of α-melanocyte-stimulating hormone (α-MSH) that functions as a non-selective melanocortin receptor (MCR) agonist [1]. It bears two key substitutions versus the endogenous hormone—Nle at position 4 and D-Phe at position 7—that confer markedly prolonged receptor occupancy and metabolic stability [2]. Marketed as SCENESSE®, a controlled-release subcutaneous implant containing 16 mg afamelanotide (equivalent to 18 mg afamelanotide acetate), it is the first and only regulatory-approved pharmacotherapy for erythropoietic protoporphyria (EPP), receiving FDA approval in 2019 and EMA approval in 2014 [3]. The acetate salt (molecular weight ~1706.9 g/mol) is the standard research-grade form supplied by vendors; purity specifications of ≥99% are commonly reported [4].

Why Afamelanotide Acetate Cannot Be Interchanged with Other Melanocortin Agonists


Although the melanocortin receptor family (MC1R–MC5R) shares high sequence homology and several peptide and small-molecule agonists [1], afamelanotide acetate occupies a singular position in terms of regulatory validation, delivery technology, and receptor selectivity profile. Other melanocortin agonists—such as bremelanotide (MC4R-preferring, approved for hypoactive sexual desire disorder), setmelanotide (MC4R-selective, approved for genetic obesity), and the investigational small-molecule dersimelagon (MT-7117)—target distinct receptor subtypes or therapeutic indications and are formulated via entirely different routes (intranasal, subcutaneous injection, oral) [2]. These differences render procurement for a specific experimental or clinical purpose non-interchangeable; selecting an alternate melanocortin ligand without accounting for receptor binding signature, delivery format, and regulatory context will yield non-comparable results [3].

Quantitative Evidence Guide: Afamelanotide Acetate Differentiation vs. Closest Comparators


MC1R Binding Affinity: Afamelanotide Exhibits ~80-Fold Higher Affinity than the Oral Small-Molecule Comparator Dersimelagon

In a direct head-to-head panel, afamelanotide (NDP-αMSH) binds human recombinant MC1R with a Ki of 0.028 nM, compared with 2.26 nM for the oral investigational small-molecule MC1R agonist dersimelagon (MT-7117), representing an approximately 80-fold difference in binding affinity [1]. This affinity difference is consistent with the structural biology data showing that afamelanotide engages an extended orthosteric binding pocket across MC1R that small-molecule agonists cannot fully occupy [2].

MC1R binding affinity receptor occupancy Ki value comparison melanocortin receptor pharmacology

Clinical Efficacy in Erythropoietic Protoporphyria: Afamelanotide Is the Only Therapy with Phase III Placebo-Controlled Evidence for Reducing Phototoxic Reactions

Afamelanotide is the sole pharmacotherapy for EPP that has demonstrated statistically significant reduction in phototoxic reactions in a randomized, double-blind, placebo-controlled Phase III trial, with afamelanotide-treated patients experiencing a reduction in the mean number of phototoxic reactions per month, and the subgroup with moderate-to-severe pain showing the greatest treatment effect [1]. By contrast, dersimelagon, bitopertin, and cimetidine have only been evaluated against placebo or baseline in trials whose primary endpoints and patient populations are not directly comparable to the afamelanotide pivotal trials [2]. No head-to-head comparative efficacy trial exists for any EPP therapeutic vs. afamelanotide [2].

erythropoietic protoporphyria phototoxic reactions randomized controlled trial light tolerance quality of life

Brain Penetration Profile: Afamelanotide Demonstrates Minimal Blood-Brain Barrier Permeability, Avoiding Central MC3R/MC4R-Mediated Adverse Effects Seen with Bremelanotide

Animal studies confirm that afamelanotide exhibits minimal and limited ability to cross the blood-brain barrier (BBB) after systemic administration, thereby preventing activation of centrally expressed MC3R and MC4R [1]. In contrast, bremelanotide is explicitly designed for CNS penetration via intranasal delivery to activate hypothalamic MC4R for the treatment of hypoactive sexual desire disorder, with associated central side effects including nausea, headache, and transient blood pressure elevation [2]. This peripheral restriction of afamelanotide is a direct consequence of its peptide structure (13 amino acids, MW ~1647 free base) that limits passive BBB diffusion [3].

blood-brain barrier penetration CNS selectivity MC4R central effects peripheral restriction safety margin

Formulation and Delivery: Afamelanotide Is a Controlled-Release Subcutaneous Implant, Enabling Sustained Pharmacodynamic Effect Distinct from Acute Injectables and Oral Agents

Afamelanotide is formulated as a solid, bioresorbable poly(DL-lactide-co-glycolide) implant that provides controlled release of the peptide over approximately 5–10 days following subcutaneous insertion, with the majority of drug released within 2 days and ~90% by day 5 [1]. Despite the peptide's intrinsic short half-life of ~30 minutes in plasma, the implant achieves sustained MC1R engagement and melanogenesis that persists clinically for approximately 2 months, forming the basis of the every-2-month dosing regimen [2]. This is fundamentally distinct from the oral daily dosing paradigm of dersimelagon (investigational) and the on-demand intranasal/subcutaneous bolus administration of bremelanotide [3].

controlled-release implant subcutaneous delivery sustained melanogenesis PLGA formulation pharmacokinetic profile

Solubility Profile: Afamelanotide Acetate Exhibits Freely Soluble Aqueous Behavior, Facilitating In Vitro Assay Preparation vs. Poorly Soluble Small-Molecule MC1R Agonists

Afamelanotide acetate is reported as freely soluble in water, with vendor-verified solubility of 25 mg/mL (14.65 mM) in H₂O with sonication and 22.5 mg/mL (13.18 mM) in DMSO [1]. An independent vendor datasheet reports aqueous solubility of 100 mg/mL at 25°C . This high aqueous solubility distinguishes it from many small-molecule MC1R agonists, which typically require DMSO-based stock solutions and may precipitate upon aqueous dilution, complicating in vitro pharmacology workflows [2].

aqueous solubility in vitro assay preparation DMSO solubility peptide formulation compound handling

MC4R Binding Selectivity: Afamelanotide Binds MC4R with ~165-Fold Higher Affinity than Dersimelagon, Defining Off-Target Pharmacology Differences

In the same direct comparison panel, afamelanotide binds human recombinant MC4R with a Ki of 0.20 nM, whereas dersimelagon binds with a Ki of 32.9 nM—a ~164.5-fold difference [1]. This differential MC4R engagement is pharmacologically significant: MC4R is the central regulator of appetite and energy expenditure, and afamelanotide's tighter MC4R binding, though not exploited therapeutically due to its peripheral restriction, distinguishes it from MC4R-selective agents like setmelanotide (Ki ~0.27 nM at MC4R) that are intentionally designed for CNS MC4R activation to treat obesity [2]. Afamelanotide also binds MC3R (Ki = 0.17 nM) and MC5R (Ki = 0.21 nM) with sub-nanomolar affinity, confirming its pan-MCR profile vs. the more MC1R-selective small-molecule dersimelagon [1].

MC4 receptor binding melanocortin selectivity off-target pharmacology energy homeostasis therapeutic index

High-Confidence Application Scenarios for Afamelanotide Acetate Based on Quantitative Evidence


Reference Standard for MC1R In Vitro Pharmacology and High-Throughput Screening

Afamelanotide acetate serves as the optimal full-agonist reference standard for MC1R in vitro pharmacology due to its sub-nanomolar Ki (0.028 nM) and validated cAMP accumulation response (EC₅₀ ~0.5 nM in human MC1R-expressing cells), as established in direct binding comparisons against dersimelagon [1]. Its high aqueous solubility (≥25 mg/mL) facilitates DMSO-free dose-response preparation, reducing solvent artifacts in cell-based assays [2]. Procurement of afamelanotide acetate at ≥99% purity from qualified vendors enables reproducible benchmark pharmacology across laboratories.

Active Comparator and Benchmark for Erythropoietic Protoporphyria Clinical Trials

As the only FDA- and EMA-approved EPP therapeutic with two positive Phase III RCTs demonstrating reduced phototoxic reactions and improved quality of life vs. placebo [1], afamelanotide is the de facto benchmark for any clinical trial investigating novel EPP therapies such as dersimelagon, bitopertin, or cimetidine. Trial protocols that omit afamelanotide as an active comparator face methodological and ethical limitations, as detailed in a 2025 systematic analysis of EPP trial designs [2]. Procurement of GMP-grade afamelanotide acetate is essential for any comparator-arm EPP clinical study.

Investigational Tool for Peripheral MC1R Biology Without Central Melanocortin Confounds

Afamelanotide's minimal blood-brain barrier penetration [1] makes it uniquely suited for in vivo studies of peripheral MC1R-mediated melanogenesis, anti-inflammatory effects, and DNA repair enhancement without the confounding central MC3R/MC4R effects (appetite suppression, sexual arousal, blood pressure changes) associated with CNS-penetrant melanocortin agonists like bremelanotide [2]. The implant formulation further enables sustained peripheral MC1R activation in chronic dosing models, distinguishing it from acute injectable peptide tools.

Positive Control for Melanogenesis and Pigmentation Research

Afamelanotide is the most extensively clinically validated melanogenesis inducer, with demonstrated increases in eumelanin production and skin pigmentation sustained for approximately 2 months following a single 16-mg implant [1]. This makes it the preferred positive control for in vivo and ex vivo pigmentation studies, including vitiligo repigmentation research, where afamelanotide combined with narrowband UVB has shown superior repigmentation vs. UVB monotherapy [2]. Its defined mechanism (MC1R → cAMP → MITF → tyrosinase cascade) provides a tractable pathway for mechanistic studies.

Quote Request

Request a Quote for Afamelanotide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.